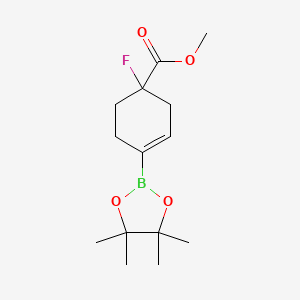

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Description

This compound (CAS 1449662-38-7, molecular formula C₁₄H₂₂BFO₄, molecular weight 284.13) features a cyclohexene core substituted with a fluorine atom at position 1, a pinacol boronate ester at position 4, and a methyl carboxylate group at position 1 . Its structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group for C–C bond formation, while the fluorine atom modulates electronic and steric properties .

Properties

IUPAC Name |

methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BFO4/c1-12(2)13(3,4)20-15(19-12)10-6-8-14(16,9-7-10)11(17)18-5/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQPANZPCLFLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the cyclohexene ring: Starting with a suitable cyclohexene precursor, the fluorine atom is introduced via electrophilic fluorination.

Introduction of the boronic ester group: The dioxaborolane ring is introduced through a reaction with a boronic acid derivative under conditions that promote esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Electrophilic Fluorination: Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.

Scientific Research Applications

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require precise carbon-carbon bond formation.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of new carbon-carbon bonds. In biological systems, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets, potentially leading to the inhibition of enzyme activity or other biological effects.

Comparison with Similar Compounds

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS 151075-20-6)

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS 1391750-94-9)

Ethyl 6,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

- Structural Differences : Ethyl ester (vs. methyl) and dimethyl substitution at position 4.

- Applications : Intermediate in Pralsetinib synthesis; dimethyl groups enhance steric shielding, improving regioselectivity in couplings .

- Synthetic Utility : Demonstrated in multi-step pharmaceutical syntheses requiring controlled cross-coupling .

Aryl and Cyclopropane Analogs

- Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1215107-29-1) :

Key Comparative Data

Biological Activity

Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (CAS: 1449662-38-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 284.13 g/mol. The structure features a cyclohexene ring substituted with a fluorine atom and a dioxaborolane moiety. Its IUPAC name reflects its complex structure: this compound.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research and cellular signaling pathways. Its structural features suggest potential interactions with biological macromolecules that can lead to therapeutic effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Preliminary studies have shown that derivatives with similar structures can inhibit the growth of tumor cells without affecting non-tumorigenic cells at specific concentrations .

- Modulation of Cell Signaling : The presence of the dioxaborolane group suggests interactions with signaling pathways involved in cell proliferation and apoptosis. Changes in phosphoprotein levels have been observed in related compounds .

- Anti-Motility Effects : Some studies indicate that compounds with similar scaffolds can inhibit cancer cell motility, which is crucial for metastasis .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

Study 1: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant growth inhibition at concentrations around 10 µM. This effect was selective for tumorigenic cells and did not adversely affect normal cell lines .

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that treatment with this compound resulted in altered localization and levels of key signaling phosphoproteins involved in cell cycle regulation and apoptosis. These findings suggest a multi-faceted approach to its action within cellular environments .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| CAS Number | 1449662-38-7 |

| Molecular Weight | 284.13 g/mol |

| Inhibition Concentration (IC50) | ~10 µM (tumorigenic cells) |

| Mechanisms | Inhibition of proliferation; modulation of signaling pathways |

| Cell Type Specificity | Selective for tumorigenic cells |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can its purity be verified?

- Synthesis : The compound is typically synthesized via Michael addition reactions using chalcone derivatives and β-keto esters. For example, ethyl acetoacetate and fluorinated chalcones are refluxed in absolute alcohol with NaOH as a catalyst .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product.

- Purity Verification : Analytical methods include HPLC (>97% purity) and NMR (to confirm absence of unreacted starting materials). For boronate-containing compounds, boron NMR (¹¹B NMR) is critical to assess boronic ester integrity .

Q. How should this compound be stored to ensure stability?

- Storage : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the boronate ester and oxidation of the cyclohexene ring. Use airtight, flame-sealed vials for long-term storage .

- Decomposition Risks : Exposure to moisture or protic solvents (e.g., water, alcohols) can hydrolyze the dioxaborolane group, releasing boric acid derivatives.

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Assign peaks for the cyclohexene ring (δ 5.5–6.5 ppm for olefinic protons) and methyl ester (δ 3.6–3.8 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and boronate B-O bonds (1350–1450 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 284.13 for C₁₄H₂₂BFO₄) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexene ring influence reactivity in cross-coupling reactions?

- The envelope or half-chair conformation of the cyclohexene ring (determined via X-ray crystallography) affects steric accessibility of the boronate group. For example, a distorted envelope conformation (puckering parameters Q = 0.477 Å, θ = 57.3°) enhances reactivity in Suzuki-Miyaura couplings by reducing steric hindrance .

- Computational studies (DFT) can model transition states to predict regioselectivity in coupling reactions.

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings with this boronate ester?

- Optimized Conditions : Use anhydrous solvents (e.g., THF, dioxane) and Pd catalysts (e.g., Pd(PPh₃)₄) at 60–80°C. Additives like Cs₂CO₃ improve transmetallation efficiency.

- Protecting Groups : The methyl ester moiety is stable under coupling conditions, but sensitive functional groups (e.g., free -OH) require protection (e.g., silyl ethers) .

Q. How can discrepancies in crystallographic data for similar compounds guide experimental design?

- Case Study : Crystal structures of analogous cyclohexenone derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) show disorder in aromatic rings (occupancy ratios 0.684:0.316). This highlights the need for low-temperature (<100 K) X-ray diffraction to resolve dynamic disorder .

- Dihedral Angles : Compare angles between aryl rings (e.g., 76.4° vs. 89.9°) to predict π-π stacking interactions in supramolecular assemblies .

Q. What analytical methods resolve contradictions in reaction yields reported for boronate ester derivatives?

- Yield Optimization : Vary catalyst loadings (e.g., Pd(dppf)Cl₂ at 1–5 mol%) and monitor reaction progress via TLC or in situ FT-IR.

- Troubleshooting : Low yields may arise from boronate hydrolysis—use molecular sieves or anhydrous Na₂SO₄ to scavenge water .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Molecular Weight | 284.13 g/mol | |

| Storage Temperature | -20°C (under argon) | |

| Purity (HPLC) | ≥97% | |

| Suzuki-Miyaura Reaction Yield | 65–85% (aryl halide coupling) |

| X-ray Crystallography Data | Value |

|---|---|

| Space Group | P2₁/c (common for analogs) |

| Puckering Parameter (Q) | 0.477 Å |

| Dihedral Angle (Aryl Rings) | 76.4°–89.9° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.